5-Methoxy-alpha-methyltryptamine

Catalog No.
S596932
CAS No.
1137-04-8
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-alpha-methyltryptamine

CAS Number

1137-04-8

Product Name

5-Methoxy-alpha-methyltryptamine

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)propan-2-amine

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3

InChI Key

OGNJZVNNKBZFRM-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N

Synonyms

5-methoxy-alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine dipicrate, 5-methoxy-alpha-methyltryptamine hydrochloride, 5-methoxy-alpha-methyltryptamine monohydrochloride, (+-)-isomer, 5-methoxy-alpha-methyltryptamine, (+)-isomer, 5-methoxy-alpha-methyltryptamine, (+-)-isomer, 5-methoxy-alpha-methyltryptamine, (-)-isomer, 5-methoxy-N-methyltryptamine, alpha,O-dimethylserotonin

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N

The exact mass of the compound 5-Methoxy-alpha-methyltryptamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of tryptamines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methoxy-alpha-methyltryptamine (5-MeO-aMT, CAS 1137-04-8) is a synthetic indolealkylamine and substituted tryptamine primarily procured as a high-purity analytical reference standard and a highly selective pharmacological probe. Typically supplied as a stable crystalline solid for laboratory workflows, it is utilized in advanced neuropharmacological assays to map serotonergic systems and calibrate forensic panels. Its structural framework—featuring a methoxy group at the 5-position of the indole ring and a methyl group at the alpha carbon of the ethylamine chain—confers a highly specific receptor binding profile that distinguishes it from endogenous monoamines and simpler tryptamine derivatives .

Substituting 5-MeO-aMT with its non-methoxylated parent compound, alpha-methyltryptamine (aMT), or other substituted tryptamines fundamentally compromises assay integrity and analytical resolution. While aMT acts as a potent monoamine releasing agent and a strong competitive inhibitor of monoamine oxidase A (MAO-A), the addition of the 5-methoxy group in 5-MeO-aMT drastically alters this neurochemical behavior. Using aMT as a generic class substitute in 5-HT receptor studies introduces severe confounding variables—namely, massive endogenous serotonin release and MAO-A blockade—which obscure direct receptor agonism data. Procuring the exact 5-MeO-aMT standard is mandatory to isolate 5-HT2A receptor activation from generalized monoamine system disruption and to ensure reproducibility in targeted screening [1].

Elimination of MAO-A Inhibition Confounding Variables

In comparative enzymatic assays, 5-MeO-aMT demonstrates a drastically reduced affinity for monoamine oxidase A (MAO-A) compared to its non-methoxylated counterpart, aMT. While aMT is a potent MAO-A inhibitor with an IC50 of 380 nM, 5-MeO-aMT is extremely weak, exhibiting an IC50 of approximately 31,000 nM [1].

Evidence DimensionMAO-A Inhibition (IC50)
Target Compound Data31,000 nM
Comparator Or BaselineaMT (380 nM)
Quantified Difference~82-fold reduction in MAO-A inhibition potency
ConditionsIn vitro recombinant human MAO-A enzymatic assay

Procuring 5-MeO-aMT ensures that serotonergic receptor assays are not contaminated by simultaneous MAO-A blockade, a critical failure point when using aMT as a baseline.

Superior 5-HT2A Receptor Activation Potency

5-MeO-aMT functions as an exceptionally potent agonist at the 5-HT2A receptor, significantly outperforming classic tryptamine benchmarks. In vitro functional assays demonstrate that 5-MeO-aMT activates the 5-HT2A receptor with an EC50 of 2 to 8.4 nM. In direct comparative studies, its potency in activating this receptor was found to be 38-fold higher than that of N,N-dimethyltryptamine (DMT) and 361-fold higher than psilocin[1].

Evidence Dimension5-HT2A Receptor Activation Potency
Target Compound DataEC50 = 2 to 8.4 nM
Comparator Or BaselineDMT (N,N-dimethyltryptamine) and Psilocin
Quantified Difference38-fold (vs DMT) and 361-fold (vs psilocin) higher activation potency
ConditionsIn vitro functional receptor activation assay

Allows researchers to achieve maximal receptor activation at low nanomolar concentrations, improving signal-to-noise ratios in high-throughput screening.

Divergent Monoamine Release Profile for Cleaner Receptor Data

Unlike aMT, which is a powerful monoamine releasing agent, 5-MeO-aMT exhibits significantly weaker release properties, making it a cleaner probe for direct receptor interactions. In rat brain synaptosome assays, the EC50 for serotonin release induced by aMT is 22 to 68 nM. In contrast, 5-MeO-aMT requires a much higher concentration, with an EC50 of 460 nM for serotonin release, and even higher for dopamine (1,500 nM) and norepinephrine (8,900 nM) [1].

Evidence DimensionSerotonin Release Potency (EC50)
Target Compound Data460 nM
Comparator Or BaselineaMT (22 - 68 nM)
Quantified Difference~6.7 to 20-fold weaker serotonin release potency
ConditionsRat brain synaptosome monoamine release assay

Minimizes endogenous serotonin release during assays, ensuring that observed cellular responses are driven by direct receptor agonism rather than secondary neurotransmitter flooding.

Analytical Calibration and Assay Reproducibility

For forensic and toxicological laboratory workflows, high-purity 5-MeO-aMT provides a highly reproducible calibration standard for monoamine reuptake inhibition. It demonstrates a distinct, quantifiable selectivity profile, inhibiting the reuptake of dopamine with an IC50 of 0.18 µM, while showing lower potency for serotonin (IC50 = 2.9 µM) and norepinephrine (IC50 = 3.37 µM). This specific multi-target ratio is critical for validating LC-MS/MS equipment and ensuring batch-to-batch reproducibility in pharmacological panel screening.

Evidence DimensionDopamine vs. Serotonin Reuptake Inhibition (IC50)
Target Compound Data0.18 µM (Dopamine) vs 2.9 µM (Serotonin)
Comparator Or BaselineInternal transporter selectivity baseline
Quantified Difference16-fold higher potency for dopamine reuptake inhibition over serotonin
ConditionsRat brain synaptosome reuptake assay

Provides a strictly quantified, multi-target inhibition ratio necessary for calibrating multiplexed forensic toxicology panels and ensuring reproducible laboratory workflows.

Forensic and Toxicological Reference Standards

Due to its highly specific monoamine reuptake inhibition profile—such as its 0.18 µM IC50 for dopamine reuptake —5-MeO-aMT is an essential analytical reference standard for forensic laboratories. It is procured to calibrate GC-MS and LC-MS/MS equipment, definitively distinguishing this compound from closely related tryptamines like aMT and 5-MeO-DMT in complex biological matrices.

Selective 5-HT2A Receptor Pharmacology Assays

Because 5-MeO-aMT possesses a 38-fold higher activation potency at the 5-HT2A receptor compared to baseline DMT [1], it is the preferred high-affinity probe for in vitro receptor mapping and functional assays. Its use allows researchers to achieve robust receptor activation at low nanomolar concentrations without the signal noise typically associated with weaker agonists.

Neurochemical Assays Requiring Low MAO-A Interference

In complex neurochemical models where monoamine oxidase activity must be preserved, 5-MeO-aMT is procured over aMT because it exhibits an 82-fold reduction in MAO-A inhibition [2]. This makes it an ideal candidate for studying serotonergic pathways without artificially inflating endogenous monoamine levels through enzyme blockade.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

204.126263138 g/mol

Monoisotopic Mass

204.126263138 g/mol

Heavy Atom Count

15

Appearance

Assay:≥98%A crystalline solid

UNII

U5XOB9AQ15

Related CAS

34736-04-4 (unspecified hydrochloride)

Wikipedia

5-MeO-aMT

Dates

Last modified: 08-15-2023

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